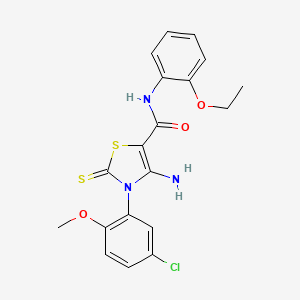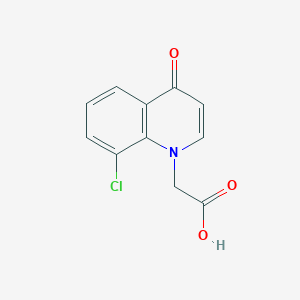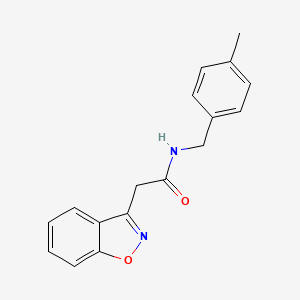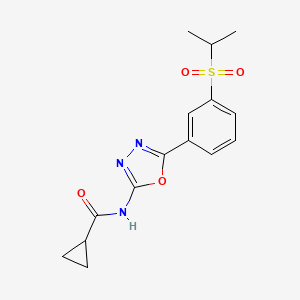
N-(2-methoxybenzyl)-2-((6-(pyridin-4-yl)pyridazin-3-yl)thio)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methoxybenzyl)-2-((6-(pyridin-4-yl)pyridazin-3-yl)thio)acetamide, also known as MPT0B390, is a novel small molecule that has been synthesized and studied for its potential use in scientific research. This compound has shown promising results in various studies, making it a subject of interest in the field of medicinal chemistry.
Wissenschaftliche Forschungsanwendungen
Synthesis and Functional Group Transformations
N-(2-methoxybenzyl)-2-((6-(pyridin-4-yl)pyridazin-3-yl)thio)acetamide is a compound with potential relevance in the synthesis of pharmaceutical and natural products due to its structural features. Its related derivatives, such as p-methoxybenzyl N-acetylcarbamate, have been reported as versatile reagents for synthesizing substituted products, including N-alkylacetamides, through reactions with alkyl halides and sulfonates. These transformations are critical in developing compounds with varied biological activities, showcasing the utility of methoxybenzyl derivatives in synthetic organic chemistry (Sakai et al., 2022).
Antimicrobial and Insecticidal Activity
Derivatives of this compound have been explored for their antimicrobial properties. For instance, certain nitrogen heterocycles synthesized from 3-bromo-4-methoxybenzaldehyde have demonstrated antimicrobial activity, highlighting the potential of methoxybenzyl-based compounds in developing new antimicrobial agents (Sherif, 2014). Additionally, pyridine derivatives, including those related to the pyridazin-3-yl moiety, have been investigated for their toxicity against pests, such as the cowpea aphid, indicating their potential application in agriculture as insecticidal agents (Bakhite et al., 2014).
Antioxidant Activity
Coordination complexes constructed from pyrazole-acetamide derivatives, which share structural similarities with this compound, have been studied for their antioxidant activities. The design and synthesis of these complexes, followed by evaluation through various assays, demonstrated significant antioxidant potential. This suggests the broader applicability of such compounds in developing antioxidant agents, which could have implications for addressing oxidative stress-related diseases (Chkirate et al., 2019).
Photoreactivity for Controlled Release
Compounds with nitrobenzyl groups bonded to N-(4-hydroxy-3-methoxybenzyl)acetamide have been synthesized for their photoreactivity, aiming at controlled release applications. These molecules decompose under specific irradiation conditions, suggesting their potential use in developing phototriggered release systems. This characteristic is particularly relevant for designing drug delivery systems where controlled release is critical (Katritzky et al., 2003).
Eigenschaften
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-2-(6-pyridin-4-ylpyridazin-3-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2S/c1-25-17-5-3-2-4-15(17)12-21-18(24)13-26-19-7-6-16(22-23-19)14-8-10-20-11-9-14/h2-11H,12-13H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYPXRVLFPTYZFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)CSC2=NN=C(C=C2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[5-(Azepan-1-ylsulfonyl)-2-methoxyphenyl]prop-2-enamide](/img/structure/B2463591.png)


![1-Ethyl-N-[1-[6-(4-fluorophenyl)pyridazin-3-yl]azetidin-3-yl]-N,3,5-trimethylpyrazole-4-sulfonamide](/img/structure/B2463596.png)
![tert-butyl 2-methyl-1H,2H,3H-pyrrolo[3,2-c]pyridine-1-carboxylate](/img/structure/B2463601.png)
![2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2463603.png)
![3-(benzo[d]thiazol-2-yl)-8-((2-ethylpiperidin-1-yl)methyl)-7-hydroxy-4H-chromen-4-one](/img/structure/B2463604.png)
![methyl 5-oxo-5-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)pentanoate](/img/structure/B2463605.png)

![(E)-3-amino-4-(2-(7-nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)hydrazono)-1-phenyl-1H-pyrazol-5(4H)-one](/img/structure/B2463607.png)

![5-({[3-(carboxymethyl)-4,8-dimethyl-2-oxo-2H-chromen-7-yl]oxy}methyl)-2-furoic acid](/img/structure/B2463609.png)

![2-[4-(Trifluoromethyl)piperidin-1-yl]quinoxaline](/img/structure/B2463612.png)